molecular formula C5H7ClF2N2S B6212675 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride CAS No. 2728344-21-4

1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride

Cat. No.: B6212675
CAS No.: 2728344-21-4
M. Wt: 200.64 g/mol
InChI Key: LOYJEFYYDDCMKC-UHFFFAOYSA-N
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Description

1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiazole ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and enzymes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

  • 1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
  • 1-[2-(chloromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride

Comparison: 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its trifluoromethyl or chloromethyl analogs .

Properties

CAS No.

2728344-21-4

Molecular Formula

C5H7ClF2N2S

Molecular Weight

200.64 g/mol

IUPAC Name

[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-2-3(1-8)10-5;/h2,4H,1,8H2;1H

InChI Key

LOYJEFYYDDCMKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)F)CN.Cl

Purity

95

Origin of Product

United States

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